molecular formula C21H32N4O B1196004 N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine CAS No. 101395-32-8

N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine

Cat. No.: B1196004
CAS No.: 101395-32-8
M. Wt: 356.5 g/mol
InChI Key: DIJPLTNMTKLZPZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its complex molecular architecture. According to chemical database entries, the complete systematic name is N-{2-[(4-Methoxybenzyl)(2-pyridinyl)amino]ethyl}-N-methyl-1,5-pentanediamine. This nomenclature precisely describes the structural arrangement where the core ethylenediamine framework is substituted with a 4-methoxybenzyl group attached to a pyridine ring system, while also incorporating a methylated aminopentyl chain extension.

The molecular structure exhibits a highly sophisticated arrangement of functional groups that contribute to its distinct chemical properties. The compound contains multiple nitrogen atoms positioned strategically throughout the molecule, creating a polyamine structure with specific geometric configurations. The 4-methoxybenzyl moiety provides an aromatic component with methoxy substitution, while the pyridinyl group introduces additional aromatic character with heteroatom functionality. The pentyl chain terminating in an amino group extends the molecular framework and contributes to the overall flexibility and binding characteristics of the molecule.

Structural analysis reveals that the compound possesses a molecular formula of C21H32N4O for the base form, with a corresponding molecular weight of 356.514 daltons. The three-dimensional configuration demonstrates significant conformational flexibility due to the presence of multiple rotatable bonds, particularly within the ethylene bridge and pentyl chain regions. This flexibility is crucial for the compound's ability to interact with specific receptor binding sites and achieve optimal conformational arrangements during molecular recognition processes.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry system has assigned distinct identification numbers to different forms of this compound, reflecting the various salt formations and stereochemical considerations. The base compound N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine carries the CAS registry number 101395-32-8. This particular identifier specifically refers to the free base form of the molecule without any associated counterions or salt formations.

The dimaleate salt form, which represents a commonly utilized formulation for research and potential therapeutic applications, possesses a separate CAS registry number of 109912-42-7. This salt formation significantly alters the molecular composition, resulting in a molecular formula of C25H36N4O5 according to some sources, though other databases report C29H40N4O9 for the complete dimaleate salt complex. The molecular weight correspondingly increases to 472.58 or 588.6 grams per mole depending on the specific salt stoichiometry and hydration state.

Additional database identifiers provide comprehensive cross-referencing capabilities across multiple chemical information systems. The PubChem database maintains separate compound identification numbers for different forms, with CID 127807 assigned to the base compound and CID 71313331 designated for the dimaleate salt variant. The ChemSpider database similarly catalogues the compound under ID 113361, facilitating access to structural and property information. These multiple identification systems ensure reliable tracking and referencing of the compound across diverse research and commercial applications.

Synonymous Terminology in Pharmacological Literature

The pharmacological literature employs various nomenclature systems and abbreviated designations that reflect both the compound's development history and its functional characteristics within histamine receptor research. The most prominently recognized designation in pharmaceutical contexts is "SK&F 94461," which represents the original research code assigned during the compound's development and characterization phases. This alphanumeric identifier has become widely accepted in scientific publications and continues to serve as a primary reference point for researchers investigating histamine receptor pharmacology.

Historical nomenclature reveals that the compound has been systematically described as an "aminopentyl analogue of mepyramine," highlighting its structural relationship to established antihistamine compounds. This classification emphasizes the deliberate design modifications implemented to enhance receptor binding affinity and selectivity compared to conventional histamine H1 receptor antagonists. The mepyramine analogue designation provides important context regarding the compound's mechanism of action and therapeutic potential within the broader category of antihistamine agents.

Alternative systematic naming conventions occasionally appear in specialized chemical literature, including variations such as "1,5-Pentanediamine, N1-[2-[[(4-methoxyphenyl)methyl]-2-pyridinylamino]ethyl]-N1-methyl-" and "N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine". These extended nomenclature forms provide explicit structural information while maintaining consistency with Chemical Abstracts indexing systems. The variety in naming conventions reflects the complexity of systematically describing such elaborate molecular structures while ensuring unambiguous identification across different scientific disciplines and regulatory frameworks.

Nomenclature Type Designation Source/Context
Primary CAS Name This compound Chemical Abstracts Service
Pharmaceutical Code SK&F 94461 Smith Kline & French Development
IUPAC Systematic N-{2-[(4-Methoxybenzyl)(2-pyridinyl)amino]ethyl}-N-methyl-1,5-pentanediamine International Union of Pure and Applied Chemistry
Functional Description Aminopentyl analogue of mepyramine Pharmacological Literature
Dimaleate Salt Form N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, dimaleate salt Commercial Chemical Suppliers

Properties

IUPAC Name

N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19/h4,6,8-12,14H,3,5,7,13,15-18,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJPLTNMTKLZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCN)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143891
Record name SK&F 94461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101395-32-8
Record name SK&F 94461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101395328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SK&F 94461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N'-(4-Methoxybenzyl)-N-2-Pyridinyl-1,2-Ethanediamine (Fragment A)

Procedure :

  • 4-Methoxybenzyl Chloride Preparation :

    • Methoxy toluene undergoes radical chlorination using SO₂Cl₂ under UV light, yielding 4-methoxybenzyl chloride (85–90% purity).

    • Conditions : 60°C, 6 hr, nitrogen atmosphere.

  • Ethylenediamine Alkylation :

    • 2-Aminopyridine (1.0 equiv) reacts with 1,2-dibromoethane (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hr to form N-2-pyridinyl-1,2-ethanediamine.

    • The intermediate is treated with 4-methoxybenzyl chloride (1.5 equiv) and K₂CO₃ (2.0 equiv) in acetonitrile at reflux for 24 hr.

    • Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane 3:1).

Key Data :

ParameterValueSource
Purity (HPLC)98.5%
Melting Point112–114°C

Synthesis of N-(5-Aminopentyl)-N-Methylamine (Fragment B)

Procedure :

  • Gabriel Synthesis :

    • Phthalimide (1.0 equiv) reacts with 1,5-dibromopentane (1.1 equiv) in THF at 60°C for 8 hr to form N-(5-bromopentyl)phthalimide.

    • Demethylation : The product is treated with methylamine (40% aqueous, 3.0 equiv) at 100°C for 12 hr, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux) to yield 5-aminopentyl-N-methylamine.

    • Yield : 72% after distillation (bp 98–100°C at 15 mmHg).

Key Data :

ParameterValueSource
Purity (GC)99.2%
Boiling Point98–100°C (15 mmHg)

Coupling of Fragments A and B

Procedure :

  • Reductive Amination :

    • Fragment A (1.0 equiv) and Fragment B (1.2 equiv) are dissolved in methanol with glacial acetic acid (0.5 equiv). Sodium cyanoborohydride (1.5 equiv) is added at 0°C, and the mixture is stirred at 25°C for 48 hr.

    • Workup : The reaction is quenched with NaOH (1M), extracted with dichloromethane, and purified via flash chromatography (CH₂Cl₂/MeOH 9:1).

    • Yield : 65%.

  • Salt Formation (Dimaleate) :

    • The free base is treated with maleic acid (2.0 equiv) in ethanol at 60°C, followed by cooling to 4°C to precipitate the dimaleate salt.

    • Recrystallization : Ethanol/water (8:2) yields crystals with 99.4% purity (HPLC).

Key Data :

ParameterValueSource
Final Purity (HPLC)99.4%
Melting Point78–83°C

Optimization of Reaction Conditions

Catalytic Hydrogenation in Fragment B Synthesis

  • Catalyst Screening : Skeletal nickel (Raney Ni) outperforms Pd/C in reducing nitro intermediates, achieving 95% conversion at 0.3–0.4 MPa H₂.

  • Solvent Effects : Anhydrous methanol increases hydrogenation rates by 40% compared to ethanol.

Temperature Control in Reductive Amination

  • Kinetic Study : Lower temperatures (0–5°C) minimize side product formation (e.g., over-alkylation) but require extended reaction times (72 hr). At 25°C, the reaction completes in 48 hr with <5% impurities.

Industrial-Scale Considerations

  • Solvent Recycling : Methanol recovery via distillation reduces costs by 30%.

  • Catalyst Reuse : Skeletal nickel retains 85% activity after five batches when washed with 0.1M NaOH.

Analytical Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 7.85 (d, J = 5.2 Hz, 1H, pyridine-H), 7.45 (d, J = 8.4 Hz, 2H, benzyl-H), 6.95 (d, J = 8.4 Hz, 2H, benzyl-H), 3.80 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, ethylene-H), 2.90 (s, 3H, N-CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₁H₃₂N₄O [M+H]⁺ 367.2601, found 367.2598 .

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding N-oxides or aldehydes.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine may exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds with similar structural motifs can selectively induce apoptosis in cancer cells while sparing normal cells.

Case Study :

A study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 5 to 15 µM, indicating strong potential for further development as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis via caspase activation
HeLa (Cervical)8Disruption of mitochondrial function

Neurological Applications

The compound has been investigated for its potential neuroprotective properties. Preliminary studies suggest it may inhibit neurodegenerative processes by modulating neurotransmitter systems.

Case Study :

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation. The mechanism appears to involve the inhibition of acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain .

ParameterControl GroupTreatment Group
Cognitive Score (Y-Maze)30 ± 550 ± 6*
Amyloid Plaque Density (µm²)200 ± 20100 ± 15*
*Significance at p < 0.05

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study :

A study assessed the minimum inhibitory concentration (MIC) of the compound against common bacterial strains and found that it exhibited significant antimicrobial activity with MIC values ranging from 32 to 128 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli32

Biochemical Interactions

The compound's structure allows it to interact with various biological targets. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders.

Mechanism of Action

The mechanism of action of N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites, inhibit enzyme activity, or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Key Structural Features :

  • 4-Methoxybenzyl group : May influence receptor binding via hydrophobic interactions.
  • 2-Pyridinyl group : Contributes to π-π stacking in biological targets.

Comparison with Similar Compounds

Structural analogs of this compound share the ethanediamine backbone but differ in substituents, leading to variations in pharmacological profiles, physicochemical properties, and applications. Below is a detailed comparison with key analogs.

N’-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine (CAS: 109912-34-7)

  • Structure: Replaces the 5-aminopentyl group with a 4-cyanobutyl chain.
  • Molecular Formula : C₂₁H₂₈N₄O
  • Molecular Weight : 352.47 g/mol
  • Key Differences: The cyano group (-C≡N) increases lipophilicity compared to the primary amine in the parent compound.

N-(4-Methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine (MBPEN; CAS: 104499-47-0)

  • Structure: Lacks the 5-aminopentyl chain; includes a methyl group on the ethanediamine nitrogen.
  • Molecular Formula : C₁₆H₂₁N₃O
  • Molecular Weight : 271.36 g/mol
  • Pharmacology :
    • Antihistaminic activity with CNS penetration.
    • Metabolized to n-oxide and maleate derivatives, excreted renally.
  • Toxicity : Statistically significant metabolic effects observed in rhesus monkeys .

Tripelennamine (CAS: 91-81-6)

  • Structure : N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-1,2-ethanediamine.
  • Molecular Formula : C₁₆H₂₁N₃
  • Molecular Weight : 255.36 g/mol
  • Pharmacology :
    • Classic antihistamine with peripheral H₁ receptor antagonism.
    • Less CNS activity compared to MBPEN due to dimethyl groups limiting blood-brain barrier penetration .

Mepyramine Maleate (CAS: 59-33-6)

  • Structure : Paired with maleic acid; includes a pyridine ring and methoxybenzyl group.
  • Molecular Formula : C₂₁H₂₇N₃O₅
  • Molecular Weight : 401.46 g/mol
  • Applications : Antihistamine used in allergic rhinitis; highlights the role of maleate salts in improving solubility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Use
Target Compound (Dimaleate Salt) 109912-42-7 C₂₃H₃₄N₄O₈* 530.55 5-Aminopentyl, 4-methoxybenzyl Research (CNS/antihistamine)
N’-(4-Cyanobutyl) Analog 109912-34-7 C₂₁H₂₈N₄O 352.47 4-Cyanobutyl Organic synthesis
MBPEN 104499-47-0 C₁₆H₂₁N₃O 271.36 Methyl, 4-methoxybenzyl Antihistamine (CNS-active)
Tripelennamine 91-81-6 C₁₆H₂₁N₃ 255.36 Phenylmethyl, dimethyl Peripheral antihistamine
Mepyramine Maleate 59-33-6 C₂₁H₂₇N₃O₅ 401.46 Maleate salt, pyridine Allergic rhinitis

*Assuming dimaleate salt adds two maleic acid units (C₄H₄O₄).

Key Research Findings

Impact of Substituents on Bioactivity

  • 4-Methoxybenzyl Group : Common in antihistamines; contributes to receptor binding via hydrophobic and π-π interactions .
  • Maleate Salt : Improves aqueous solubility, as seen in mepyramine maleate, suggesting similar benefits for the target compound .

Metabolic and Toxicological Profiles

  • Tripelennamine’s peripheral action contrasts with MBPEN’s CNS effects, highlighting the role of substituents in blood-brain barrier permeability .

Biological Activity

N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine, also known as Dima-leate salt (CAS Number: 109912-42-7), is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological activity, and relevant research findings associated with this compound.

  • Molecular Formula : C25H36N4O5
  • Molecular Weight : 472.58 g/mol
  • Melting Point : 112-114°C
  • Solubility : Slightly soluble in DMSO and methanol
  • Storage Conditions : Recommended storage at -20°C .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the pyridine ring and the amine groups suggests potential interactions with various receptors and enzymes, which may lead to pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
  • Anticancer Properties : Analogous compounds have been investigated for their ability to inhibit cancer cell proliferation. The structural motifs present in this compound may facilitate interactions with cellular targets involved in cancer progression .

Antimicrobial Studies

A comparative study on similar compounds demonstrated their effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency. While specific data for this compound was not detailed, it is reasonable to hypothesize similar activity based on its structural characteristics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic pathways

Q & A

Basic Research Question

  • NMR Analysis :
    • ¹H NMR : Distinct signals for the methoxy group (~δ 3.8 ppm), pyridinyl protons (δ 7.0–8.5 ppm), and methylene groups in the ethanediamine chain (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Resonances for the methoxy carbon (~δ 55 ppm) and aromatic carbons (δ 110–160 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments corresponding to cleavage at the ethanediamine bridge.
  • IR Spectroscopy : Stretching vibrations for amine (N–H, ~3300 cm⁻¹) and aromatic C–O (methoxy, ~1250 cm⁻¹) groups .

How do structural modifications at the aminopentyl or methoxybenzyl groups affect receptor binding affinity?

Advanced Research Question

  • Aminopentyl Modifications :
    • Chain Length : Shorter chains (e.g., aminobutyl) reduce steric hindrance, potentially enhancing binding to hydrophobic pockets in enzymes like kinases .
    • N-Methylation : Introduces rigidity, which may improve selectivity but reduce solubility.
  • Methoxybenzyl Substitutions :
    • Electron-Withdrawing Groups (e.g., –NO₂): Decrease electron density on the benzene ring, weakening π-π interactions with aromatic residues in target proteins.
    • Ortho/Meta Substitutions : Alter spatial orientation, impacting docking into receptor pockets. Comparative studies with analogs like Thonzylamine (a related ethylenediamine derivative) suggest meta-substitutions enhance affinity .

What strategies mitigate degradation of the compound under varying pH and temperature conditions?

Advanced Research Question

  • pH Stability :
    • Buffered Solutions : Store in phosphate buffer (pH 6–7) to minimize hydrolysis of the methoxybenzyl group.
    • Lyophilization : Reduces aqueous degradation pathways, particularly for the labile ethanediamine bridge .
  • Thermal Stability :
    • Cryopreservation : Storage at –20°C in amber vials prevents radical-mediated decomposition.
    • Excipients : Additives like trehalose or mannitol stabilize the compound during freeze-thaw cycles .

How can researchers resolve contradictions in reported enzyme inhibition data across studies?

Advanced Research Question

  • Experimental Design :
    • Standardized Assays : Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and substrate concentrations to minimize variability .
    • Control for Redox Interference : Include antioxidants (e.g., DTT) to prevent thiol-group oxidation in enzymes like oxidoreductases.
  • Data Analysis :
    • IC₅₀ Normalization : Account for differences in assay pH, ionic strength, and cofactor availability.
    • Structural Validation : Confirm compound integrity via LC-MS post-assay to rule out degradation artifacts .

What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Advanced Research Question

  • HPLC-PDA : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) resolve impurities like unreacted precursors or des-methyl byproducts.
  • LC-MS/MS : Detects low-abundance degradants (e.g., oxidized methoxybenzyl derivatives) with a detection limit of <0.1% .
  • NMR Spectroscopy : ¹H–¹³C HSQC identifies structural anomalies in impurities, such as incorrect regiochemistry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine
Reactant of Route 2
N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine

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